molecular formula C16H18N2 B8573461 N,N'-bis(2-methylphenyl)ethanimidamide CAS No. 7252-80-4

N,N'-bis(2-methylphenyl)ethanimidamide

Cat. No. B8573461
M. Wt: 238.33 g/mol
InChI Key: NLJBTNGUZPDXMM-UHFFFAOYSA-N
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Patent
US05552443

Procedure details

According to literature ((Taylor, E. C. et al., J. Org. Chem. 28:1108 (1963)), a solution of o-toluidine (4.28 g, 40.0 mmol) and triethyl orthoacetate (3.24 g, 290 mmol) in acetic acid (1 ml) was heated to reflux for 2 h. Volatile compounds were distilled off (120°-140°, 20 mm) and the solid residue was extracted with ether (total of 50 ml) in presence of 1N solution of Na2CO3 in water (100 ml). Two fold recrystallization from hexane-5% toluene gave white but still impure amidine (1.85 g, 38%); Mp 65°-68° (Lit (Taylor et al., supra) 70°, Lit (Barluenga, J. et al., Perkin 1 2732 (1980) 134°-135°). On chromatography with hexanes-ether 2:1 some unreacted o-toluidine was removed as the least polar fraction (TLC ether 0.75). Intermediate fractions contained colorless N-tolyl acetimidate. Almost pure amidine (TLC ether 0.46) was eluted with hexanes-ether 1:1. This compound was further purified by chromatography with THF-hexanes 1:1 then 1:0 and filtration of the eluents through celite for the removal of turbid matter. The addition of HCl gas saturated ether (5 ml) to a solution of the amidine (313 mg, 1.31 mmol) in ether (10 ml) gave the new hygroscopic, hydrochloride of the title compound (318 mg, 88%), Mp 237°-239°.
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
amidine
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amidine
Quantity
313 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.C(O[CH2:18][CH3:19])(OCC)(OCC)C.[ClH:20].[C:21](O)(=O)[CH3:22]>CCOCC>[ClH:20].[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:2](=[N:1][C:22]1[CH:21]=[CH:8][CH:3]=[CH:4][C:18]=1[CH3:19])[CH3:7]

Inputs

Step One
Name
Quantity
4.28 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
3.24 g
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
amidine
Quantity
1.85 g
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
amidine
Quantity
313 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Volatile compounds were distilled off (120°-140°, 20 mm)
EXTRACTION
Type
EXTRACTION
Details
the solid residue was extracted with ether (total of 50 ml) in presence of 1N solution of Na2CO3 in water (100 ml)
CUSTOM
Type
CUSTOM
Details
Two fold recrystallization from hexane-5% toluene
CUSTOM
Type
CUSTOM
Details
gave white
CUSTOM
Type
CUSTOM
Details
Lit (Taylor et al., supra) 70°, Lit (Barluenga, J. et al., Perkin 1 2732 (1980) 134°-135°)
CUSTOM
Type
CUSTOM
Details
On chromatography with hexanes-ether 2:1 some unreacted o-toluidine was removed as the least polar fraction (TLC ether 0.75)
WASH
Type
WASH
Details
Almost pure amidine (TLC ether 0.46) was eluted with hexanes-ether 1:1
CUSTOM
Type
CUSTOM
Details
This compound was further purified by chromatography with THF-hexanes 1:1
FILTRATION
Type
FILTRATION
Details
1:0 and filtration of the eluents through celite
CUSTOM
Type
CUSTOM
Details
for the removal of turbid matter

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
CC1=C(C=CC=C1)NC(C)=NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 318 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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